REACTION_SMILES
|
[Ca+2:2].[Cl-:1].[Cl-:3].[O:4]=[C:5]([CH:6]([OH:7])[CH:8]([OH:9])[CH:10]([OH:11])[CH:12]([OH:13])[C:14]([OH:15])=[O:16])[OH:17]>>[Ca:2].[O:4]=[C:5]([CH:6]([OH:7])[CH:8]([OH:9])[CH:10]([OH:11])[CH:12]([OH:13])[C:14](=[O:15])[OH:16])[OH:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ca+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(O)C(O)C(O)C(O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Ca]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C(O)C(O)C(O)C(O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Ca+2:2].[Cl-:1].[Cl-:3].[O:4]=[C:5]([CH:6]([OH:7])[CH:8]([OH:9])[CH:10]([OH:11])[CH:12]([OH:13])[C:14]([OH:15])=[O:16])[OH:17]>>[Ca:2].[O:4]=[C:5]([CH:6]([OH:7])[CH:8]([OH:9])[CH:10]([OH:11])[CH:12]([OH:13])[C:14](=[O:15])[OH:16])[OH:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ca+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(O)C(O)C(O)C(O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Ca]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C(O)C(O)C(O)C(O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Ca+2:2].[Cl-:1].[Cl-:3].[O:4]=[C:5]([CH:6]([OH:7])[CH:8]([OH:9])[CH:10]([OH:11])[CH:12]([OH:13])[C:14]([OH:15])=[O:16])[OH:17]>>[Ca:2].[O:4]=[C:5]([CH:6]([OH:7])[CH:8]([OH:9])[CH:10]([OH:11])[CH:12]([OH:13])[C:14](=[O:15])[OH:16])[OH:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ca+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(O)C(O)C(O)C(O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Ca]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C(O)C(O)C(O)C(O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |